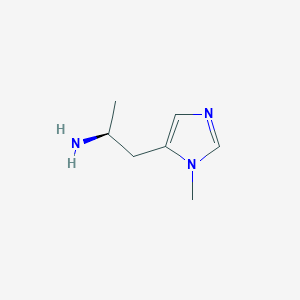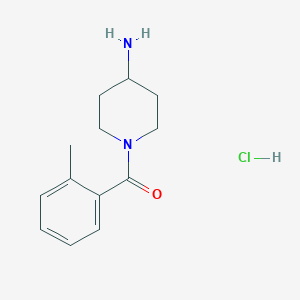
3-(Aminomethyl)-5-methylhexan-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-5-methylhexan-1-olhydrochloride is a chemical compound known for its structural similarity to gamma-aminobutyric acid (GABA)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylhexan-1-olhydrochloride typically involves the reaction of 3-(Aminomethyl)-5-methylhexanoic acid with hydrochloric acid. The process can be optimized by using appropriate solvents and reagents to achieve a higher yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and cost-effectiveness. The use of recoverable reagents and environmentally friendly solvents is emphasized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-5-methylhexan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-5-methylhexan-1-olhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as an anticonvulsant and analgesic.
Industry: It is used in the production of various chemical products and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-5-methylhexan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with GABA receptors, leading to the modulation of neurotransmitter activity. This interaction results in the inhibition of neuronal excitability, which is crucial for its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pregabalin: A structural analog of 3-(Aminomethyl)-5-methylhexan-1-olhydrochloride, known for its anticonvulsant and analgesic properties.
Gabapentin: Another analog with similar therapeutic effects, used primarily for the treatment of neuropathic pain and epilepsy.
Uniqueness
This compound is unique due to its specific structural features and its ability to interact with GABA receptors. This interaction is more potent compared to other similar compounds, making it a valuable compound for scientific research and therapeutic applications .
Propiedades
Fórmula molecular |
C8H20ClNO |
|---|---|
Peso molecular |
181.70 g/mol |
Nombre IUPAC |
3-(aminomethyl)-5-methylhexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(2)5-8(6-9)3-4-10;/h7-8,10H,3-6,9H2,1-2H3;1H |
Clave InChI |
UXVBQVQETIUDQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CCO)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid](/img/structure/B13577437.png)
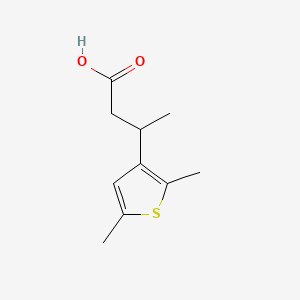
![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)


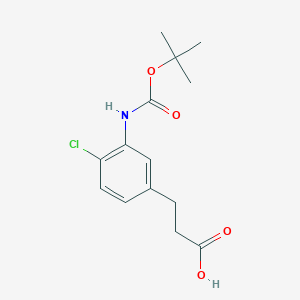
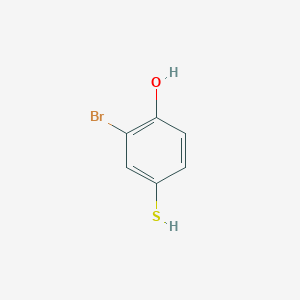
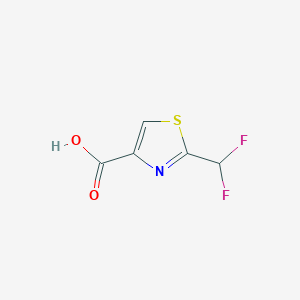
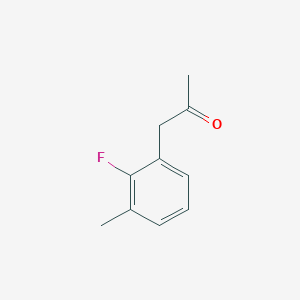
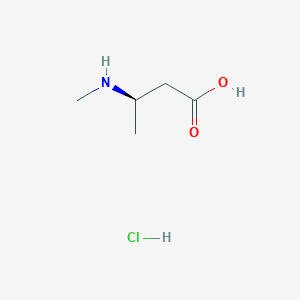

![2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
